molecular formula C22H42O4 B15076580 Monostearyl succinate CAS No. 2944-11-8

Monostearyl succinate

Cat. No.: B15076580
CAS No.: 2944-11-8
M. Wt: 370.6 g/mol
InChI Key: NNFVBMSZYDDWSM-UHFFFAOYSA-N
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Description

Monostearyl succinate is an ester derived from succinic acid and stearyl alcohol. It is a white or almost white, odorless, and tasteless powder that is soluble in water and alcohol. This compound is widely used in various industries, including pharmaceuticals, food, and cosmetics, due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of monostearyl succinate involves the esterification of succinic acid with stearyl alcohol. The reaction typically occurs in the presence of an organic alkaline catalyst, such as sodium hydroxide, which helps to lower the reaction temperature and increase the yield of the product. The reaction can be represented as follows:

Succinic Acid+Stearyl AlcoholNaOHMonostearyl Succinate+Water\text{Succinic Acid} + \text{Stearyl Alcohol} \xrightarrow{\text{NaOH}} \text{this compound} + \text{Water} Succinic Acid+Stearyl AlcoholNaOH​Monostearyl Succinate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-quality raw materials and strict quality control measures to ensure the purity of the final product. The process includes the esterification reaction, followed by purification and drying to obtain the final powder form.

Chemical Reactions Analysis

Types of Reactions

Monostearyl succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce succinic acid derivatives, while reduction can yield stearyl alcohol derivatives .

Scientific Research Applications

Monostearyl succinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which monostearyl succinate exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes and enzymes, influencing cellular processes such as metabolism and signal transduction .

Comparison with Similar Compounds

Monostearyl succinate can be compared with other similar compounds, such as:

This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications in various industries.

Properties

CAS No.

2944-11-8

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

4-octadecoxy-4-oxobutanoic acid

InChI

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h2-20H2,1H3,(H,23,24)

InChI Key

NNFVBMSZYDDWSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)O

Origin of Product

United States

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